molecular formula C8H15NO2 B13717003 (5S)-5-[(2R)-butan-2-yl]morpholin-3-one

(5S)-5-[(2R)-butan-2-yl]morpholin-3-one

Katalognummer: B13717003
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: GOIZBQWGMLASCM-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-5-[(2R)-butan-2-yl]morpholin-3-one is a chiral morpholine derivative. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This specific compound features a morpholine ring substituted with a butan-2-yl group, making it a unique structure with potential biological and chemical significance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-[(2R)-butan-2-yl]morpholin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as morpholine and butan-2-yl halide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the morpholine, followed by nucleophilic substitution with butan-2-yl halide.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(5S)-5-[(2R)-butan-2-yl]morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: The morpholine ring can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

(5S)-5-[(2R)-butan-2-yl]morpholin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5S)-5-[(2R)-butan-2-yl]morpholin-3-one: Unique due to its specific chiral centers and substitution pattern.

    Morpholine: The parent compound, widely used in various applications.

    N-Substituted Morpholines: Compounds with different substituents on the nitrogen atom, offering diverse chemical properties.

Uniqueness

This compound stands out due to its specific chiral configuration and the presence of the butan-2-yl group, which imparts unique chemical and biological properties compared to other morpholine derivatives.

Eigenschaften

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

(5S)-5-[(2R)-butan-2-yl]morpholin-3-one

InChI

InChI=1S/C8H15NO2/c1-3-6(2)7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7-/m1/s1

InChI-Schlüssel

GOIZBQWGMLASCM-RNFRBKRXSA-N

Isomerische SMILES

CC[C@@H](C)[C@H]1COCC(=O)N1

Kanonische SMILES

CCC(C)C1COCC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.